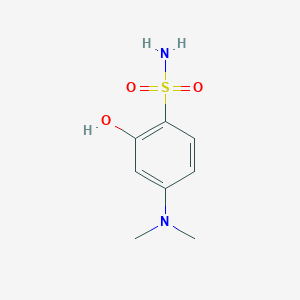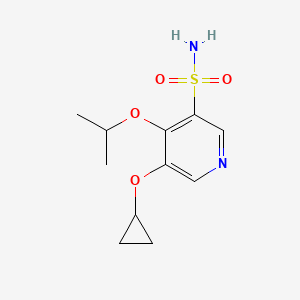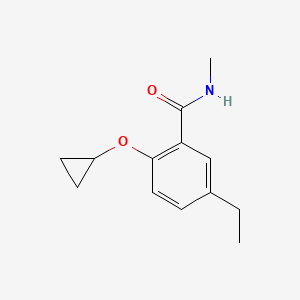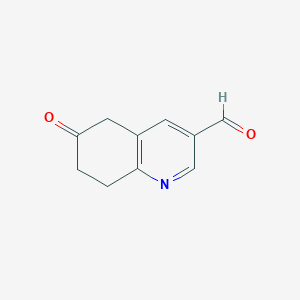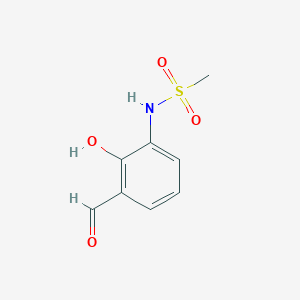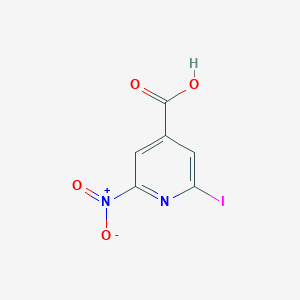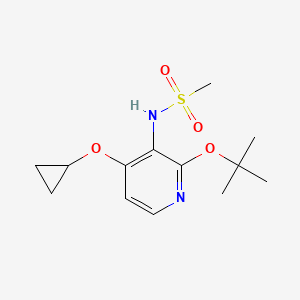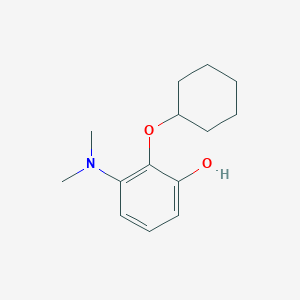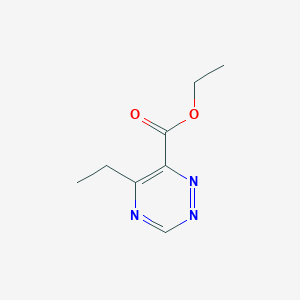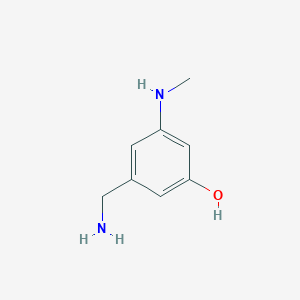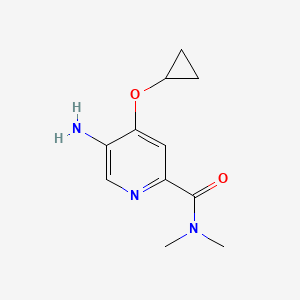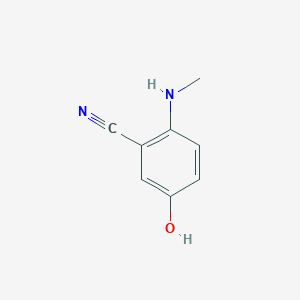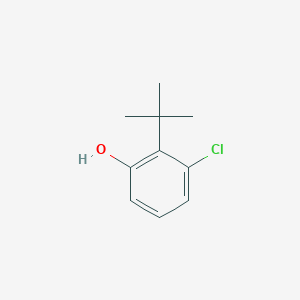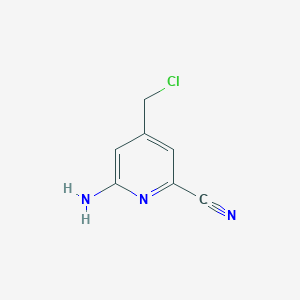
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 6-position, a chloromethyl group at the 4-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(chloromethyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)pyridine-2-carbonitrile with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually between 60°C and 100°C, to facilitate the substitution of the chloromethyl group with the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The nitrile group can be reduced to an amine or an aldehyde using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines or aldehydes.
Scientific Research Applications
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-(chloromethyl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with target molecules, while the chloromethyl group can participate in covalent bonding or nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine-2-carbonitrile: Lacks the amino group, making it less versatile in forming hydrogen bonds and interactions.
6-Amino-2-cyanopyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-(Chloromethyl)-6-methylpyridine-2-carbonitrile: Contains a methyl group instead of an amino group, altering its electronic properties and reactivity.
Uniqueness
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both an amino group and a chloromethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-amino-4-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-3-5-1-6(4-9)11-7(10)2-5/h1-2H,3H2,(H2,10,11) |
InChI Key |
NHAXTYQVZQXKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


